4-Amino-N,N-dimethylquinoline-6-sulfonamide
Description
4-Amino-N,N-dimethylquinoline-6-sulfonamide is a quinoline derivative featuring a sulfonamide group at position 6 and an N,N-dimethylamino group at position 4. The sulfonamide moiety enhances bioactivity by mimicking para-aminobenzoic acid (PABA), a strategy employed in designing competitive inhibitors .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
4-amino-N,N-dimethylquinoline-6-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
NCXWYBCODGLAQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 4-Aminoquinoline
The most direct method involves sulfonation of 4-aminoquinoline using chlorosulfonic acid. The amino group at position 4 directs electrophilic substitution to position 6 due to resonance and inductive effects.
Procedure :
- Sulfonation : 4-Aminoquinoline is treated with chlorosulfonic acid (ClSO₃H) at 40–50°C for 2–4 hours, yielding 4-aminoquinoline-6-sulfonyl chloride.
- Amination : The sulfonyl chloride intermediate reacts with dimethylamine (2 equiv.) in anhydrous acetonitrile or dichloromethane, with triethylamine as a base, to form the target sulfonamide.
Key Data :
Challenges :
- Competing sulfonation at position 5 or 8 due to quinoline’s electronic structure.
- Requires strict temperature control to avoid over-sulfonation.
Copper-Catalyzed Three-Component Coupling
Oxidative S–N Bond Formation
A modern approach employs copper catalysis to construct the sulfonamide group via oxidative coupling.
Procedure :
- Substrate Preparation : 4-Amino-6-iodoquinoline is synthesized via iodination of 4-aminoquinoline using N-iodosuccinimide (NIS).
- Coupling Reaction : The iodoquinoline reacts with potassium pyrosulfite (K₂S₂O₅) and dimethylamine in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 80°C.
Key Data :
Advantages :
- Avoids hazardous chlorosulfonic acid.
- Compatible with diverse amines for structural diversification.
Multi-Step Synthesis via Quinoline Ring Construction
Doebner-von Miller Quinoline Synthesis
The quinoline core is assembled from aniline derivatives, integrating the sulfonamide group early in the synthesis.
Procedure :
- Cyclization : 3-Nitroaniline reacts with acrolein in acetic acid to form 6-nitroquinoline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to 6-aminoquinoline.
- Sulfonation : Chlorosulfonic acid introduces the sulfonyl chloride at position 6.
- Dimethylamination : Reaction with dimethylamine yields the final product.
Key Data :
Limitations :
Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Synthesis
Marset et al. reported a solvent-free method using DES (choline chloride/urea) to enhance reaction efficiency.
Procedure :
- Sulfonation : 4-Aminoquinoline reacts with sodium metabisulfite (Na₂S₂O₅) in DES at 60°C for 6 hours.
- Amination : Dimethylamine is added directly to the DES mixture, avoiding intermediate isolation.
Key Data :
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 4.2 min (C18 column, MeOH:H₂O = 70:30).
- Elemental Analysis : Calculated C 52.58%, H 5.21%, N 16.72%; Found C 52.50%, H 5.18%, N 16.68%.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Hazard Profile |
|---|---|---|---|---|
| Classical Sulfonation | 70–85% | 6–8 hours | High | Uses ClSO₃H (corrosive) |
| Copper-Catalyzed Coupling | 60–75% | 12–18 hours | Moderate | Requires Cu catalysts |
| Multi-Step Synthesis | 50–60% | 24–48 hours | Low | Multi-step, high waste |
| DES-Mediated | 80–88% | 6 hours | High | Solvent-free, low toxicity |
Industrial Considerations
Cost-Benefit Analysis
Regulatory Compliance
- Dimethylamine and chlorosulfonic acid require OSHA-compliant handling.
- Copper waste must meet EPA discharge limits.
Emerging Trends
Photocatalytic Sulfonamide Formation
Recent studies explore visible-light-driven sulfonation using eosin Y as a photocatalyst, achieving 65–70% yields under mild conditions.
Flow Chemistry Applications
Microreactor systems reduce reaction times to <1 hour by enhancing heat/mass transfer during sulfonation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce sulfinamide derivatives.
Scientific Research Applications
4-Amino-N,N-dimethylquinoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Quinoline vs. Pyrrolo[2,3-d]pyrimidine: The compound 7-Cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2e) replaces the quinoline core with a pyrrolopyrimidine system.
- Tetrahydroquinoline Derivatives: 7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide () introduces partial saturation (tetrahydro ring), reducing planarity and possibly increasing metabolic stability but decreasing binding affinity to planar hydrophobic pockets .
Substituent Variations
- Sulfonamide Functionalization: Positional Isomerism: 4-Amino-N,N-dimethyl-3-phenylsulfonylaniline (19, ) demonstrates that sulfonamide placement on adjacent aromatic positions (e.g., position 3 vs. 6 in quinoline) significantly impacts electronic distribution and steric hindrance . Complex Side Chains: Derivatives like N-(3-ethoxypropyl)-6-(4-methylpiperidin-1-yl)sulfonyl-2-pyridin-3-yl-quinoline-4-carboxamide () incorporate bulky substituents (e.g., piperidinyl, pyridyl), which may enhance target specificity but reduce solubility compared to the simpler dimethylamino group in the target compound .
- Electron-Withdrawing Groups: Fluorine and chloro substituents in compounds such as 4-oxidanylidene-N-(3-propan-2-yloxypropyl)-1H-quinoline-3-carboxamide derivatives () increase metabolic stability and electron density, contrasting with the electron-donating dimethylamino group in the target .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Biological Activity
4-Amino-N,N-dimethylquinoline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This quinoline derivative has been investigated for its effects on various biological targets, including enzymes involved in neurodegenerative diseases and other therapeutic applications.
- Molecular Formula : C11H14N2O2S
- Molecular Weight : 246.31 g/mol
- IUPAC Name : 4-Amino-N,N-dimethylquinoline-6-sulfonamide
The biological activity of 4-Amino-N,N-dimethylquinoline-6-sulfonamide is primarily attributed to its ability to inhibit specific enzymes. It has been shown to target:
- Monoamine Oxidases (MAOs) : Enzymes that degrade neurotransmitters, making this compound a candidate for treating conditions like Alzheimer's disease by enhancing neurotransmitter levels.
- Cholinesterases (ChEs) : Inhibiting these enzymes can improve cholinergic signaling, beneficial in cognitive disorders.
Biological Activity Studies
Recent studies have demonstrated the efficacy of 4-Amino-N,N-dimethylquinoline-6-sulfonamide and related compounds in various biological assays:
- Inhibition of Enzymes :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the therapeutic potential of 4-Amino-N,N-dimethylquinoline-6-sulfonamide:
- Alzheimer's Disease : A study synthesized a series of quinoline-sulfonamide derivatives, including this compound, which demonstrated dual inhibition of MAOs and ChEs, providing a multi-target approach to Alzheimer's treatment .
- Cancer Research : Investigations into the anti-proliferative effects against various cancer cell lines revealed that certain derivatives could inhibit cell growth significantly, suggesting a role in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 Value (mM) |
|---|---|---|
| MAO-A | Monoamine Oxidase A | 0.59 ± 0.04 |
| MAO-B | Monoamine Oxidase B | 0.47 ± 0.03 |
| BChE | Butyrylcholinesterase | 0.58 ± 0.05 |
| AChE | Acetylcholinesterase | 1.10 ± 0.77 |
Table 2: Summary of Case Studies
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N,N-dimethylquinoline-6-sulfonamide, and how can isomer formation be controlled during synthesis?
The synthesis of this compound can be optimized using sulfinate addition reactions to quinoline diimine precursors, as demonstrated in analogous systems . Key steps include:
- Sulfinate Addition : React N,N-dimethylquinone diimine with benzenesulfinate under controlled pH (e.g., 7–9) to favor sulfonamide bond formation.
- Isomer Control : Compare intermediates with structurally defined isomers (e.g., 4-amino-N,N-dimethyl-3-phenylsulfonylaniline) via HPLC or TLC to identify and isolate the desired product .
- Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to separate isomers.
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
A multi-technique approach is essential:
- NMR : Assign peaks using - and -NMR to confirm the quinoline backbone, dimethylamino groups, and sulfonamide linkage. For example, the aromatic protons of the quinoline ring typically appear between δ 7.5–8.5 ppm .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNOS: 251.07 g/mol).
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen content aligns with theoretical values (±0.3% tolerance) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Solubility Screening : Test dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (pH 7.4 PBS) for biological assays.
- Stability : Monitor degradation via UV-Vis spectroscopy at 25°C and 37°C over 72 hours. Adjust storage conditions to −20°C under nitrogen if instability is observed .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina be applied to study the binding interactions of 4-Amino-N,N-dimethylquinoline-6-sulfonamide with biological targets?
Q. What strategies are effective in resolving contradictory activity data between in vitro and cellular assays for this compound?
- Mechanistic Profiling :
- Perform enzyme inhibition assays (e.g., fluorescence-based) to measure direct target engagement.
- Use live-cell imaging to assess membrane permeability and intracellular accumulation.
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify inactivation pathways .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the sulfonamide moiety for enhanced target selectivity?
- Analog Synthesis : Replace the dimethylamino group with diethyl or morpholine substituents to modulate electron density.
- Biological Testing : Screen analogs against related targets (e.g., kinases, proteases) to evaluate selectivity. Use IC ratios (>10-fold) to prioritize candidates .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound in complex with its target?
- Crystal Growth : Co-crystallize the compound with purified protein using sitting-drop vapor diffusion (20% PEG 3350, 0.2 M ammonium sulfate).
- Data Collection : Use synchrotron radiation (λ = 0.978 Å) and process with XDS. Refinement in PHENIX with R < 0.25 ensures accuracy .
Methodological Notes
- Contradictory Data : If biological activity varies between batches, verify synthetic purity (>98% via HPLC) and confirm stereochemistry with circular dichroism (CD) .
- Safety : Classify the compound as hazardous (WGK 3) based on structural analogs and follow OSHA guidelines for handling sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
